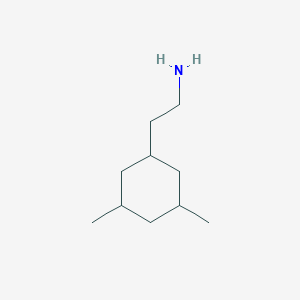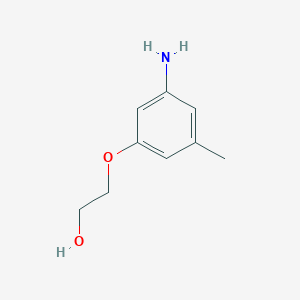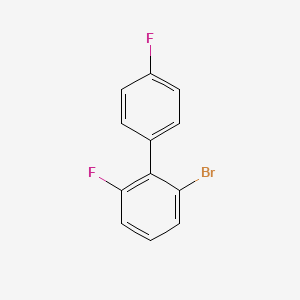![molecular formula C10H16N2OS B13251316 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13251316.png)
4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C₁₀H₁₆N₂OS It features a cyclohexanol ring substituted with a thiazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with thiazole derivatives under specific conditions. One common method includes the use of thiazole-5-carbaldehyde and cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of N-substituted cyclohexan-1-ol derivatives.
Scientific Research Applications
4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share structural similarities.
Cyclohexanol derivatives: Compounds like 4-aminocyclohexanol and 4-hydroxycyclohexanone are structurally related.
Uniqueness
4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol is unique due to the combination of the thiazole and cyclohexanol moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in other similar compounds .
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4-(1,3-thiazol-5-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2OS/c13-9-3-1-8(2-4-9)12-6-10-5-11-7-14-10/h5,7-9,12-13H,1-4,6H2 |
InChI Key |
MVSMTRAVBSQAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCC2=CN=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol](/img/structure/B13251281.png)

![9-Amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13251294.png)
![1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B13251300.png)
![tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13251305.png)
![2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile](/img/structure/B13251313.png)
![(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13251318.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13251325.png)
